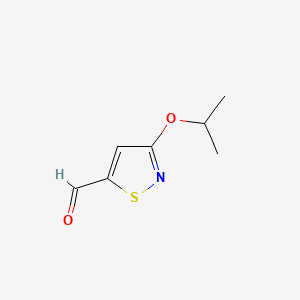
6-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by halogenation to introduce the chloro and fluoro substituents. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: The non-hydrochloride form of the compound.
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chloro substituent.
6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents in 6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H12Cl2FN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC 名称 |
6-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c1-6-7-2-3-9(11)10(12)8(7)4-5-13-6;/h2-3,6,13H,4-5H2,1H3;1H |
InChI 键 |
YDKDFHRESHFWIN-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1)C(=C(C=C2)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
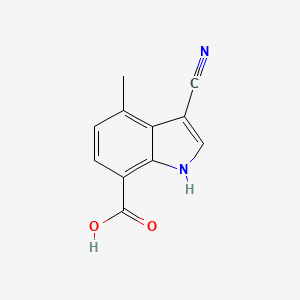
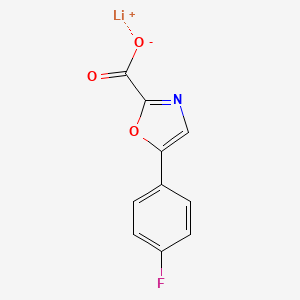
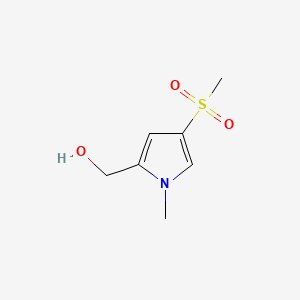
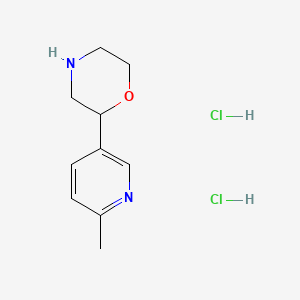
![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)

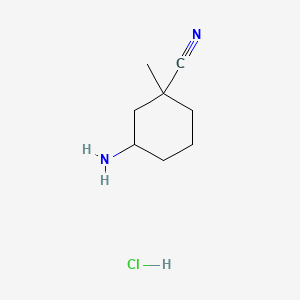
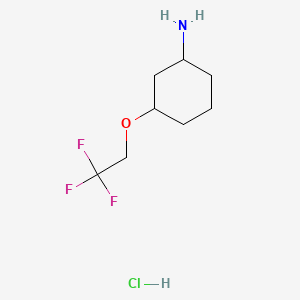
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
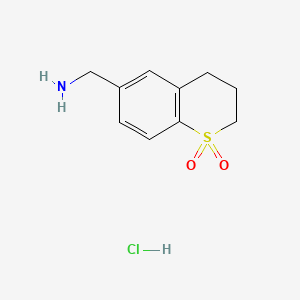
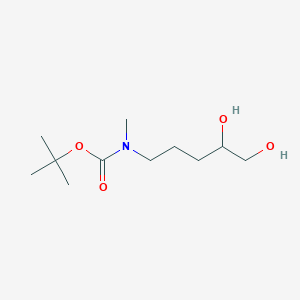
![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)
